2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Description
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM, showing higher binding affinity to RIPK1 compared to other necroptosis regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome assay studies, the compound’s clearance rate and half-life were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome when pre-treated with the compound .
Biological Activity
The compound 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS Number: 1105203-31-3) is a complex organic molecule that belongs to the class of pyrazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N5OS, with a molecular weight of 421.5 g/mol. The structural complexity arises from the presence of multiple functional groups and heterocycles, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H20N5OS |
Molecular Weight | 421.5 g/mol |
CAS Number | 1105203-31-3 |
Biological Activity Overview
Recent studies have highlighted the potential biological activities associated with pyrazole derivatives, particularly those similar in structure to the compound . The following sections detail specific activities and findings related to this compound.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar scaffolds have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
2. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that compounds structurally related to our target compound can effectively reduce inflammation in preclinical models by inhibiting COX-II activity .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely documented. Compounds sharing structural features with this compound have shown activity against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .
- Anti-inflammatory Research : In a study focused on inflammatory models, a derivative similar to our compound was found to significantly reduce edema and pain responses in animal models by inhibiting COX-II activity .
- Antimicrobial Evaluation : A series of pyrazole compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition with minimum inhibitory concentration (MIC) values ranging from 10 µg/mL to 100 µg/mL .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25-21(20)29-12-19(27)22-10-17-5-4-8-28-17/h4-9,11H,10,12H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPFHFGGUXCHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.